molecular formula C7H17IN4 B15327307 (2-Azidoethyl)diethylmethylazanium iodide

(2-Azidoethyl)diethylmethylazanium iodide

Cat. No.: B15327307
M. Wt: 284.14 g/mol
InChI Key: IOIVTSJOPWLOPR-UHFFFAOYSA-M
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Description

(2-Azidoethyl)diethylmethylazanium iodide is an organic compound that features an azide group attached to an ethyl chain, which is further bonded to a diethylmethylammonium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azidoethyl)diethylmethylazanium iodide typically involves the reaction of diethylmethylamine with an azide source, such as sodium azide, in the presence of an iodide source. One common method involves the use of triphenylphosphine, iodine, and imidazole to convert alcohols directly to azides . The reaction conditions often require stirring the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Azidoethyl)diethylmethylazanium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.

    Cycloaddition Reactions:

Common Reagents and Conditions

    Substitution: Sodium azide, triphenylphosphine, iodine, imidazole, DMSO.

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium or platinum catalysts.

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products Formed

    Substitution: Various substituted azides.

    Reduction: Corresponding amines.

    Cycloaddition: 1,2,3-triazoles.

Scientific Research Applications

(2-Azidoethyl)diethylmethylazanium iodide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other azide-containing compounds and heterocycles. It is also employed in click chemistry for the formation of triazoles.

    Biology: Utilized in bioconjugation techniques to label biomolecules with azide groups for subsequent click chemistry reactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Applied in materials science for the modification of polymers and the creation of cross-linked polymer networks.

Mechanism of Action

The mechanism of action of (2-Azidoethyl)diethylmethylazanium iodide primarily involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, the azide group can react with alkyne-functionalized biomolecules, enabling bioconjugation and labeling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Azidoethyl)diethylmethylazanium iodide is unique due to its specific combination of the azide group with the diethylmethylammonium ion

Properties

Molecular Formula

C7H17IN4

Molecular Weight

284.14 g/mol

IUPAC Name

2-azidoethyl-diethyl-methylazanium;iodide

InChI

InChI=1S/C7H17N4.HI/c1-4-11(3,5-2)7-6-9-10-8;/h4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

IOIVTSJOPWLOPR-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCN=[N+]=[N-].[I-]

Origin of Product

United States

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